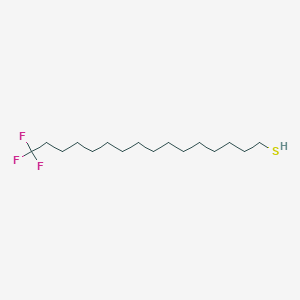
16,16,16-Trifluorohexadecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,16,16-Trifluorohexadecane-1-thiol: is a chemical compound with the molecular formula C16H31F3S It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexadecane chain, with a thiol group (-SH) at the other end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16,16,16-Trifluorohexadecane-1-thiol typically involves the introduction of fluorine atoms into a hexadecane chain followed by the addition of a thiol group. One common method is the reaction of hexadecane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the trifluoro group. This is followed by the thiolation of the resulting trifluorohexadecane using thiourea or hydrogen sulfide (H2S) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 16,16,16-Trifluorohexadecane-1-thiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .
Reduction: The compound can be reduced to form hexadecane by removing the trifluoro and thiol groups using reducing agents such as .
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 16,16,16-Trifluorohexadecane-1-sulfonic acid
Reduction: Hexadecane
Substitution: Various substituted hexadecane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 16,16,16-Trifluorohexadecane-1-thiol is used as a building block in the synthesis of fluorinated organic compounds. Its unique structure makes it valuable in the development of materials with specific properties, such as hydrophobicity and chemical resistance .
Biology: In biological research, this compound is used to study the effects of fluorinated thiols on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions .
Medicine: drug delivery systems and therapeutic agents . Its ability to modify biological molecules makes it a candidate for targeted drug delivery and bioconjugation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and coatings . Its properties make it suitable for use in anti-corrosion coatings and lubricants .
Wirkmechanismus
The mechanism of action of 16,16,16-Trifluorohexadecane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with metal ions and proteins , leading to changes in their structure and function. The trifluoro group enhances the compound’s lipophilicity , allowing it to interact with lipid membranes and hydrophobic environments . These interactions can affect enzyme activity , signal transduction pathways , and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexadecane-1-thiol: Lacks the trifluoro group, making it less hydrophobic and chemically resistant.
16,16,16-Trifluorooctadecane-1-thiol: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.
16,16,16-Trifluorododecane-1-thiol: Shorter carbon chain, leading to different solubility and reactivity profiles.
Uniqueness: 16,16,16-Trifluorohexadecane-1-thiol is unique due to the presence of the trifluoro group, which imparts distinct chemical properties such as increased hydrophobicity , chemical stability , and reactivity . These properties make it valuable in applications where traditional thiols may not be suitable.
Eigenschaften
CAS-Nummer |
214204-86-1 |
|---|---|
Molekularformel |
C16H31F3S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
16,16,16-trifluorohexadecane-1-thiol |
InChI |
InChI=1S/C16H31F3S/c17-16(18,19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15H2 |
InChI-Schlüssel |
SQXFOMGKPIIBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCC(F)(F)F)CCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


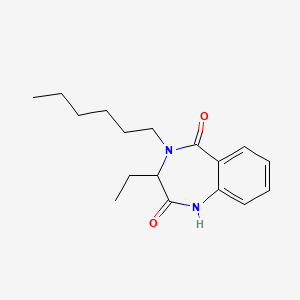
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
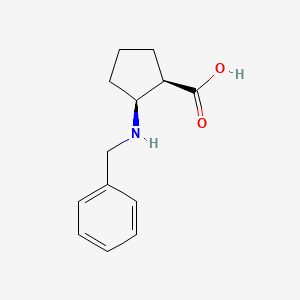
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

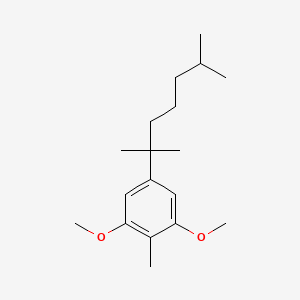
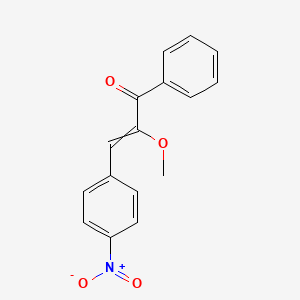
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
